
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one is an organic compound that features a morpholine ring substituted with a naphthalen-1-yloxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide or a similar electrophilic compound.
Final Coupling: The naphthalen-1-yloxy intermediate is then coupled with the morpholine ring in the presence of a suitable catalyst and under controlled reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yloxy Derivatives: Compounds with similar naphthalen-1-yloxy groups but different substituents on the morpholine ring.
Phenylmorpholinone Derivatives: Compounds with similar morpholine rings but different substituents on the phenyl group.
Uniqueness
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H19NO3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
6-(naphthalen-1-yloxymethyl)-4-phenylmorpholin-3-one |
InChI |
InChI=1S/C21H19NO3/c23-21-15-24-18(13-22(21)17-9-2-1-3-10-17)14-25-20-12-6-8-16-7-4-5-11-19(16)20/h1-12,18H,13-15H2 |
Clé InChI |
CZOOJTOJVNOVHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(=O)N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


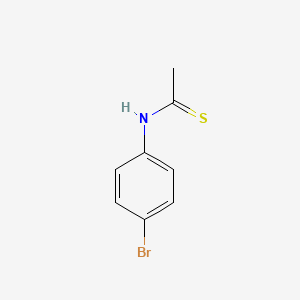
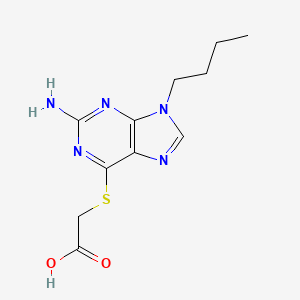
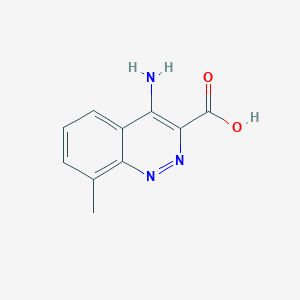
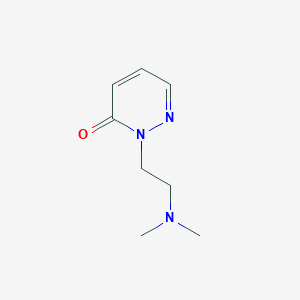
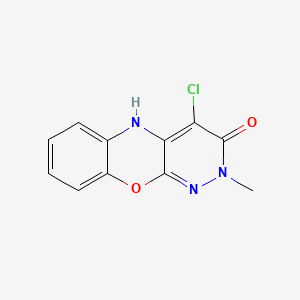
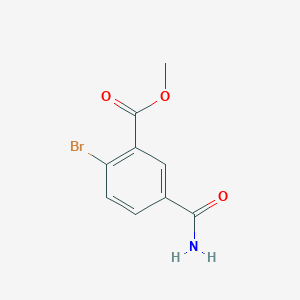

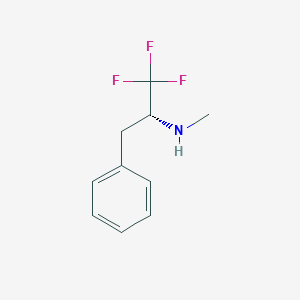
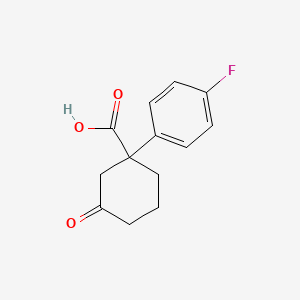
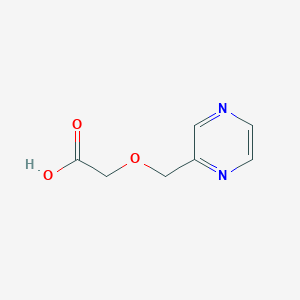
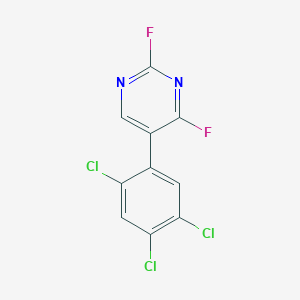
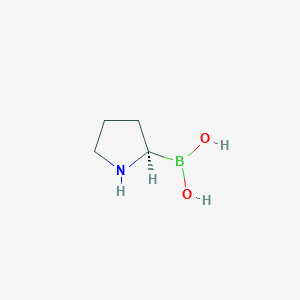
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
